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Introduction

The Murphy Roths Large (MRL) mouse strain is a powerful tool in biomedical research, notable

for its unique and divergent phenotypes across its two primary substrains. Initial searches for

"MRL-650" did not yield a specific compound; the nomenclature "MRL" in the context of animal

models overwhelmingly refers to this specific mouse strain. These application notes provide

detailed protocols for utilizing the MRL mouse model in studies of autoimmunity and tissue

regeneration.

The two principal substrains are:

MRL/MpJ-Faslpr (MRL/lpr): This strain carries a spontaneous mutation in the Fas gene

(Faslpr), which is crucial for apoptosis of autoreactive lymphocytes.[1] Consequently, these

mice develop a spontaneous, severe autoimmune syndrome that closely mirrors human

Systemic Lupus Erythematosus (SLE) and Sjögren's syndrome, making them an invaluable

model for studying the pathogenesis of these diseases and for testing potential therapeutics.

[2][3][4]

MRL/MpJ: This strain possesses a wild-type Fas gene and serves as the control for the

MRL/lpr substrain.[5] Remarkably, MRL/MpJ mice exhibit enhanced regenerative

capabilities, including the ability to heal ear punch wounds without scarring, a trait

uncommon in mammals.[5][6] This makes them a unique model for investigating the

mechanisms of tissue regeneration.
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Application Note I: MRL/MpJ-Faslpr as a Model for
Systemic Lupus Erythematosus (SLE)
The MRL/lpr mouse is a widely used and well-characterized model for SLE. The spontaneous

onset and progression of a lupus-like disease, including severe lupus nephritis, provide a

robust platform for evaluating novel therapies.

Quantitative Data: Disease Progression in MRL/lpr Mice
The following table summarizes key parameters of disease progression in MRL/lpr mice.

Parameter
Female
MRL/lpr

Male MRL/lpr
Control
(MRL/MpJ)

Citation

Average

Lifespan
~17 weeks ~22 weeks Normal [2][7]

Onset of

Autoimmunity
~8-12 weeks ~10-12 weeks Late-life, mild [7][8]

Lymphoproliferati

on Onset
16-18 weeks 18-20 weeks Absent

Proteinuria

Development

Progressive from

~12 weeks

Progressive from

~15 weeks
Minimal [1]

Anti-dsDNA

Antibodies

High titers by 12-

16 weeks

High titers by 16-

20 weeks

Low to

undetectable
[8]

Experimental Protocol: Evaluation of Therapeutic
Agents in the MRL/lpr SLE Model
This protocol outlines a typical study design for assessing the efficacy of a therapeutic

compound in mitigating SLE progression in MRL/lpr mice.

1. Animal Husbandry and Acclimation:

Obtain female MRL/lpr mice at 6-8 weeks of age.
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House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum

access to food and water.

Allow for a one-week acclimation period before the start of the experiment.

2. Dosing Paradigms:[7]

Prophylactic: Begin dosing at approximately 9 weeks of age to prevent or delay disease

onset.

Semi-therapeutic: Start dosing at around 12 weeks of age when early signs of disease are

emerging.

Therapeutic: Initiate dosing at 15 weeks of age or later, once the disease is established.

3. Experimental Groups:

Group 1: MRL/lpr mice receiving vehicle control.

Group 2: MRL/lpr mice receiving the therapeutic agent.

Group 3 (Optional): MRL/MpJ mice (wild-type control) receiving vehicle.

4. Monitoring Disease Progression (Weekly):

Body Weight: Record the weight of each mouse.

Proteinuria: Measure urine protein levels using dipsticks (e.g., Albustix). Score on a scale of

0 to 5.[5]

Lymphadenopathy: Palpate axillary, inguinal, and cervical lymph nodes and score the degree

of enlargement.[3][5]

Skin Lesions: Visually inspect for and score the severity of skin lesions, typically on the neck

and back.[5]

5. Serological Analysis (Bi-weekly or Monthly):
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Collect blood samples via tail vein or submandibular bleeding.

Prepare plasma or serum and store at -80°C.

Measure anti-dsDNA antibody titers using ELISA.[4]

6. Study Termination and Endpoint Analysis (Typically at 18-22 weeks of age):

Euthanize mice according to approved institutional protocols.

Collect terminal blood samples for final serological analysis.

Harvest kidneys, spleen, and lymph nodes.

Weigh the spleen and lymph nodes as a measure of lymphoproliferation.[3]

Fix one kidney in 10% formalin for histological analysis and snap-freeze the other for

molecular studies.

Histopathology of Lupus Nephritis:

Embed formalin-fixed kidney tissue in paraffin and section.

Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).[2]

Score glomerulonephritis, interstitial inflammation, and vasculitis based on established

scoring systems.[2][5]

Visualizations: MRL/lpr Experimental Workflow and
Signaling
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Caption: Experimental workflow for a typical therapeutic study using the MRL/lpr mouse model

of SLE.
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Click to download full resolution via product page

Caption: Simplified Fas signaling pathway and the impact of the lpr mutation in MRL/lpr mice.

Application Note II: MRL/MpJ as a Model for Tissue
Regeneration
The MRL/MpJ mouse strain is distinguished by its superior ability to heal certain injuries without

scarring, most notably the closure of ear punch wounds. This provides a unique mammalian

model to study the cellular and molecular basis of regeneration.

Quantitative Data: Ear Punch Wound Healing
The table below presents comparative data on the healing of 2mm ear punch wounds.

Mouse Strain
Healing at 4 Weeks
(% closure)

Final Outcome Citation

MRL/MpJ ~85%
Complete closure,

cartilage regeneration
[2][9]

C57BL/6J (Control) ~30%
Incomplete closure,

scar tissue formation
[2][9]

MRL-transplanted

C57BL/6J
~50-60% Improved closure [10][11]

Experimental Protocol: Ear Punch Wound Healing Assay
This protocol details the procedure for creating and monitoring ear punch wounds to assess

regenerative capacity.

1. Animal Preparation:

Use adult MRL/MpJ mice (8-12 weeks old) and a control strain (e.g., C57BL/6J).

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
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2. Ear Punch Procedure:

Clean the ear pinna with an antiseptic solution.

Create a 2mm through-and-through punch wound in the central, avascular part of the ear

pinna using a sterile dermal biopsy punch.[1][12] A consistent location is crucial for

comparative studies.

3. Post-Procedure Care:

Monitor the animal until it has fully recovered from anesthesia.

House mice individually to prevent wound grooming by cagemates.

4. Measurement and Analysis:

At designated time points (e.g., Day 0, 7, 14, 21, 28), re-anesthetize the mouse.

Acquire a high-resolution digital image of the ear, flattened against a clear surface with a

ruler for scale.

Use image analysis software (e.g., ImageJ) to measure the area of the wound hole.

Calculate the percentage of wound closure relative to the initial area at Day 0.[13]

5. Histological Evaluation (Optional):

At the study endpoint, euthanize the mice and harvest the ear tissue.

Fix the tissue in 10% formalin, embed in paraffin, and section through the wound site.

Perform histological staining (e.g., H&E, Masson's Trichrome for fibrosis, Safranin O for

cartilage) to assess tissue architecture, scar formation, and regeneration of structures like

cartilage and hair follicles.

Visualizations: Regeneration Experimental Workflow
and Signaling

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6393170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3042750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7960785/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10786935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure

Monitoring & Measurement

Endpoint Analysis

Anesthetize Mouse
(MRL/MpJ vs. Control)

Create 2mm Ear Punch

Weekly Imaging of Wound

Image Analysis:
Measure Wound Area

Calculate % Closure

Endpoint
(e.g., 28 days)

Harvest Ear Tissue

Histological Analysis
(H&E, Trichrome, etc.)

Compare Regeneration vs. Scarring

Click to download full resolution via product page

Caption: Experimental workflow for the MRL/MpJ ear punch wound healing assay.
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Caption: Role of HIF-1α signaling in regeneration, a pathway elevated in MRL/MpJ mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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